4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside
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Overview
Description
4-Nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside is a chemical compound with the molecular formula C18H21NO10 and a molecular weight of 411.36 g/mol . It is a white crystalline solid that is soluble in solvents such as dichloromethane, dimethylformamide, dimethyl sulfoxide, ethyl acetate, and methanol . This compound is often used in biochemical research and has applications in various scientific fields.
Preparation Methods
The synthesis of 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside involves the acetylation of 4-nitrophenyl Beta-L-fucopyranoside. The reaction typically uses acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction . The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 4 of the fucopyranoside ring.
Chemical Reactions Analysis
4-Nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding 4-nitrophenyl Beta-L-fucopyranoside.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions with nucleophiles such as thiols or amines.
Scientific Research Applications
4-Nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside involves its interaction with specific enzymes. For example, as a substrate for alpha-L-fucosidase, the compound undergoes hydrolysis, resulting in the cleavage of the glycosidic bond and the release of 4-nitrophenol. This reaction can be monitored spectrophotometrically, as 4-nitrophenol absorbs light at a specific wavelength.
Comparison with Similar Compounds
Similar compounds to 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside include:
4-Nitrophenyl Beta-L-fucopyranoside: This compound lacks the acetyl groups and is used for similar enzymatic studies.
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-Beta-D-galactopyranoside: This compound has an additional acetyl group and a thio group, making it useful for different biochemical applications.
This compound is unique due to its specific acetylation pattern, which makes it a valuable tool in enzymatic studies and synthetic chemistry.
Properties
CAS No. |
24332-99-8 |
---|---|
Molecular Formula |
C18H21NO10 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-2-methyl-6-(4-nitrophenoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C18H21NO10/c1-9-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(25-9)29-14-7-5-13(6-8-14)19(23)24/h5-9,15-18H,1-4H3/t9-,15+,16+,17-,18+/m0/s1 |
InChI Key |
JQVBTXUZEDHPID-LXNKJQKCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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